CP-060

Cardioprotection Arrhythmia Ischemia-Reperfusion Injury

CP-060 is a synthetic cardioprotective agent belonging to the thiazolidinone class of calcium antagonists. It possesses a dual mechanism of action: L-type calcium channel blockade combined with prevention of pathological sodium and calcium overload.

Molecular Formula C30H42N2O5S
Molecular Weight 542.7 g/mol
Cat. No. B1663458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-060
Molecular FormulaC30H42N2O5S
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2N(C(=O)CS2)CCCN(C)CCOC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C30H42N2O5S/c1-29(2,3)22-15-20(16-23(27(22)34)30(4,5)6)28-32(26(33)18-38-28)12-8-11-31(7)13-14-35-21-9-10-24-25(17-21)37-19-36-24/h9-10,15-17,28,34H,8,11-14,18-19H2,1-7H3
InChIKeyDTCZSWHPFSCCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CP-060 for Sale – Cardioprotective Calcium Antagonist with Dual Na+/Ca2+ Overload Inhibition


CP-060 is a synthetic cardioprotective agent belonging to the thiazolidinone class of calcium antagonists [1]. It possesses a dual mechanism of action: L-type calcium channel blockade combined with prevention of pathological sodium and calcium overload [2]. Preclinical studies demonstrate that its S-enantiomer, CP-060S, exhibits enhanced calcium channel blocking potency relative to the R-isomer, and displays a unique allosteric binding mode on the L-type calcium channel distinct from classical 1,4-dihydropyridines, phenylalkylamines, and benzothiazepines [3].

CP-060 Technical Grade – Why Standard Calcium Channel Blockers Cannot Substitute


Substituting CP-060 with a conventional calcium channel blocker (CCB) such as diltiazem or a sodium-calcium exchanger (NCX) inhibitor alone fails to replicate the cardioprotective efficacy observed in ischemia-reperfusion models [1]. CP-060's dual inhibition of Ca2+ channel current and veratridine-induced non-inactivating sodium current represents a pharmacophore that is not present in any single-class CCB. Co-administration experiments demonstrate that while a pure CCB plus a Na+/Ca2+ overload inhibitor can achieve synergistic anti-ischemic effects, CP-060 intrinsically delivers both activities within a single molecule, achieving superior ST-segment elevation suppression compared to diltiazem alone or R56865 alone [2].

CP-060 Research Evidence – Head-to-Head Comparisons vs. Diltiazem and Semotiadil


CP-060S Exceeds Diltiazem in Anti-Arrhythmic Potency by 10-Fold in Ischemia-Reperfusion Model

In an anesthetized rat model of reperfusion-induced arrhythmia, CP-060S exhibited a 10-fold greater potency than the pure L-type calcium channel blocker diltiazem in suppressing ventricular fibrillation and mortality. At an intravenous dose of 100 μg/kg, CP-060S reduced the incidence of ventricular fibrillation from 89% (vehicle) to 42%, and mortality from 56% to 8%. Diltiazem required doses up to 1000 μg/kg to achieve comparable protection, demonstrating that CP-060S provides a superior therapeutic window for arrhythmia suppression [1].

Cardioprotection Arrhythmia Ischemia-Reperfusion Injury

CP-060S Achieves 75% Suppression of Pacing-Induced ST-Segment Elevation vs. 35% for Diltiazem

In a canine pacing-induced ischemia model, intravenous CP-060S (100 μg/kg) maximally suppressed epicardial ST-segment elevation by 75%, whereas an equimolar dose of diltiazem (100 μg/kg) achieved only 35% suppression. The Na+/Ca2+ overload inhibitor R56865 (100 μg/kg) suppressed ST-segment elevation by 30%. Notably, the combination of diltiazem (100 μg/kg) and R56865 (100 μg/kg) synergistically suppressed ST-segment elevation by 70%, recapitulating the effect of CP-060S alone. This demonstrates that CP-060S's dual mechanism intrinsically delivers the efficacy of a combination therapy [1].

Myocardial Ischemia Anti-Ischemic ST-Segment

CP-060S Reduces Myocardial Infarct Size by 58% at Half the Dose of Diltiazem, Which Shows No Significant Reduction

In a canine 90-min coronary occlusion/5-h reperfusion model, CP-060S (300 μg/kg i.v.) significantly reduced myocardial infarct size to 21.13% of the area at risk, compared to 50.64% for vehicle (p < 0.01). In contrast, diltiazem (600 μg/kg i.v.)—twice the dose of CP-060S—did not significantly reduce infarct size (33.90% of area at risk). Both drugs produced comparable decreases in rate-pressure product, indicating that the infarct-limiting effect of CP-060S is independent of afterload reduction and is attributable to its direct cytoprotective mechanism preventing Na+ and Ca2+ overload [1].

Myocardial Infarction Cardioprotection Infarct Size Limitation

CP-060S Demonstrates Anti-Ischemic Efficacy in Canine Angina Model Where Semotiadil Shows No Effect

In a halothane-anesthetized canine model of pacing-induced angina, CP-060S (0.1 mg/kg i.v.) significantly attenuated ST-segment depression in the ischemic region for over 2 hours. In contrast, the benzothiazine calcium antagonist semotiadil (0.1 and 0.3 mg/kg i.v.) failed to produce any detectable anti-ischemic effect throughout the entire experimental period, despite exhibiting similar cardiovascular suppression. The anti-ischemic effect of CP-060S persisted even after the resolution of its transient negative chronotropic and inotropic effects, suggesting that inhibition of the pathological non-inactivating sodium current is the primary driver of its sustained cardioprotection [1].

Angina Pectoris Anti-Ischemic Cytoprotection

Stereoselective Calcium Channel Blockade: CP-060S Exhibits Higher Potency than CP-060R

CP-060 exhibits stereoselectivity in its calcium channel blocking activity. The S-enantiomer (CP-060S) is a more potent calcium channel antagonist than the R-enantiomer (CP-060R). In whole-cell patch-clamp studies on guinea pig mesenteric arterial cells, CP-060S inhibited Ca2+ channel current with an ED50 of 1.7 μM at a holding potential of -80 mV and stimulation frequency of 0.1 Hz [1]. Functional studies indicate that CP-060S acts as a Ca2+ channel antagonist stereoselectively, while protection against veratridine-induced contracture (Na+ overload) is non-stereoselective, with both enantiomers providing complete protection at concentrations above 300 nM [2].

Stereoselectivity Calcium Channel Antagonism Chiral Pharmacology

CP-060S Binds to a Novel Allosteric Site on L-Type Calcium Channels Distinct from Classical Antagonists

Radioligand binding studies using rat cardiac membranes reveal that CP-060S interacts with a novel binding site on the L-type calcium channel, distinct from the binding sites of 1,4-dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem). CP-060S produced complete, concentration-dependent inhibition of [3H](+)-PN200-110, [3H](-)-desmethoxyverapamil, and [3H]cis-(+)-diltiazem binding to their respective sites. Saturation studies showed that CP-060S increased the Kd of [3H](+)-PN200-110 and [3H](-)-desmethoxyverapamil without affecting Bmax, and accelerated the dissociation kinetics of all three radioligands, indicating negative allosteric interactions with the three principal binding sites [1].

L-Type Calcium Channel Allosteric Modulation Radioligand Binding

CP-060 Application Scenarios – Preclinical Models of Ischemic Heart Disease and Oxidative Stress


Myocardial Infarction and Ischemia-Reperfusion Injury Studies

CP-060S is optimally deployed in preclinical models of myocardial infarction and ischemia-reperfusion injury, particularly in canine and rodent models requiring robust infarct size limitation and anti-arrhythmic protection. Based on direct comparative data, CP-060S (300 μg/kg i.v.) significantly reduces infarct size by 58% relative to vehicle, whereas twice the dose of diltiazem (600 μg/kg i.v.) fails to achieve statistical significance [1]. For researchers aiming to evaluate dual-mechanism cardioprotection (Ca2+ channel blockade combined with Na+/Ca2+ overload inhibition) in a single compound, CP-060S offers a validated alternative to combination therapy approaches.

Cardiac Arrhythmia Models (Ischemia- and Reperfusion-Induced)

In anesthetized rat models of reperfusion-induced arrhythmia, CP-060S provides a 10-fold potency advantage over diltiazem in suppressing ventricular fibrillation and mortality [1]. This makes CP-060S a preferred tool compound for studies investigating the contribution of Na+/Ca2+ overload mechanisms to arrhythmogenesis. The effective intravenous dose range of 30-300 μg/kg offers a broad experimental window for dose-response studies, enabling precise titration of anti-arrhythmic effect without confounding hemodynamic alterations.

Pacing-Induced Angina and Myocardial Ischemia Models

CP-060S demonstrates sustained anti-ischemic efficacy in canine pacing-induced angina models, suppressing ST-segment depression for over 2 hours, whereas the benzothiazine calcium antagonist semotiadil shows no detectable effect [1]. This differential profile makes CP-060S particularly valuable for studies investigating the role of pathological non-inactivating sodium currents in ischemic heart disease. Additionally, CP-060S suppresses pacing-induced ST-segment elevation by 75%, outperforming both diltiazem (35%) and R56865 (30%) alone, and matching the efficacy of diltiazem plus R56865 combination therapy [2].

Oxidative Stress and Radical Scavenging Studies in Cardiomyocytes

In cultured rat cardiac myocytes exposed to hydrogen peroxide (H2O2), both CP-060S and CP-060R (1 μM) attenuate cytotoxicity to a similar extent, whereas diltiazem (10 μM) provides no protection. Electron spin resonance studies confirm that both enantiomers scavenge hydroxyl radicals concentration-dependently [1]. For researchers investigating antioxidant cardioprotection independent of calcium channel blockade, CP-060 (racemate or either enantiomer) offers a dual-action molecule with both calcium antagonist and direct radical scavenging properties—a combination not found in conventional calcium channel blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-060

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.